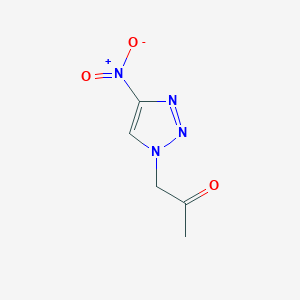

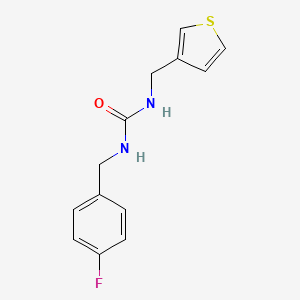

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitro compounds are organic compounds that contain one or more nitro functional groups (-NO2). They are often used in the production of explosives due to their ability to release energy when heated . Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their use in pharmaceuticals and agrochemicals . Ketones are a type of organic compound characterized by a carbonyl group (C=O) bonded to two other carbon atoms .

Synthesis Analysis

The synthesis of nitro compounds, triazoles, and ketones can vary greatly depending on the specific compound. Generally, nitro compounds can be synthesized through nitration reactions, triazoles can be synthesized through cycloaddition reactions, and ketones can be synthesized through oxidation reactions .Molecular Structure Analysis

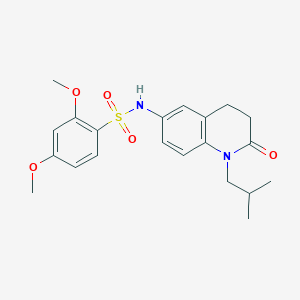

The molecular structure of “4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole” would be characterized by the presence of a nitro group, a triazole ring, and a ketone group. The specific arrangement of these groups in the molecule could influence its properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving “4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole” would depend on the specific reagents and conditions used. Nitro compounds can undergo reduction reactions to form amines, triazoles can participate in various substitution and addition reactions, and ketones can undergo a variety of reactions including nucleophilic addition and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole” would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications

Mechanochemical Synthesis

4-Nitro-1,2,3-triazoles are crucial precursors for high-energy materials. A mechanochemical route offers a selective synthesis through an organocatalyzed oxidative [3 + 2] cycloaddition, retaining the valuable NO2 group. This process features non-toxic catalysts, recyclability, absence of toxic byproducts, and the use of atmospheric oxygen for gram-scale synthesis, highlighting a green chemistry approach (Vadivelu et al., 2022).

Multicomponent Reaction Synthesis

4-Aryl-NH-1,2,3-triazoles have significant value in organic and pharmaceutical chemistry. A novel multicomponent reaction of aldehydes, nitroalkanes, and sodium azide for synthesizing these compounds has been developed, broadening the spectrum of available triazole derivatives (Wu et al., 2015).

Energetic Materials Development

Salts of trinitromethyl-substituted triazoles represent a new class of dense energetic materials. Their synthesis and characterization, including thermal stability and detonation properties, underscore their potential as explosives with superior performance compared to traditional compounds like RDX (Thottempudi & Shreeve, 2011).

Thermal Stability and Acoustic Fingerprinting

The thermal stability of nitro-rich 1,2,4-triazoles and their acoustic fingerprint spectra have been evaluated, providing insights into their decomposition mechanisms and potential applications as propellants and explosives (Rao et al., 2016).

Antimicrobial Properties

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activity against various pathogens, demonstrating the versatility of triazole compounds in medicinal chemistry (Upmanyu et al., 2011).

Insensitive Energetic Materials

The introduction of N-oxides into dinitro-bis-1,2,4-triazole derivatives has been explored for designing high-performance insensitive energetic materials. This approach highlights a synthetic pathway toward novel energetic derivatives with improved properties (Dippold & Klapötke, 2013).

Environmental Detection

4-Nitro-1,2,3-triazole derivatives have also found applications in environmental science, such as sensors for detecting mercury ions in aqueous solutions. This underscores their utility in environmental monitoring and pollution control (Ruan et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-nitrotriazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOPAILOUCVCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(N=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxypropyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2689456.png)

![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)

![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)